The compound (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by the presence of a pyrazole ring and a hydroxyphenyl group. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific chalcone structure is of interest due to its potential applications in medicinal chemistry and materials science.
This compound can be classified under the category of chalcones, which are α,β-unsaturated carbonyl compounds typically found in plants. They serve as precursors to flavonoids and other phenolic compounds. The specific structure of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one indicates it has both aromatic and heterocyclic components, which contribute to its reactivity and biological properties.
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, primarily involving the Claisen-Schmidt condensation reaction. This method typically involves the reaction of an appropriate aldehyde with a ketone in the presence of a base.
This synthesis approach allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships.
The molecular formula for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is CHNO. The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure, with characteristic peaks indicating functional groups present in the molecule.
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions due to its reactive functional groups:
These reactions make chalcones versatile intermediates in organic synthesis.
The mechanism of action for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one may involve several pathways depending on its application:
The physical properties of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one include:
Chemical properties include:
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has significant potential in various scientific fields:
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core featuring an α,β-unsaturated carbonyl system, serve as privileged scaffolds in drug discovery due to their synthetic versatility and diverse pharmacological profiles. The electrophilic enone moiety enables Michael addition reactions with biological nucleophiles (e.g., thiols in cysteine residues), facilitating interactions with multiple cellular targets [3]. This reactivity underpins their established roles as mitochondrial toxins in anticancer therapies, where they disrupt electron transport chains, induce reactive oxygen species generation, and promote apoptosis through caspase activation [3]. Modern medicinal chemistry exploits this scaffold through strategic modifications: (1) Ring A/B heterocyclic incorporation to enhance target affinity; (2) Conformational restriction via ring fusion; (3) Bioisosteric replacement of labile groups; and (4) Hybridization with pharmacophoric fragments to engender multi-target functionality [6] [9]. The compound "(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one" exemplifies this evolution, integrating pyrazole (Ring B) and ortho-hydroxyphenyl (Ring A) units to synergize biological activities.
Table 1: Pharmacological Significance of α,β-Unsaturated Carbonyl Modifications in Chalcones
Structural Feature | Biological Consequence | Therapeutic Application |
---|---|---|
Unmodified enone | Michael addition with cellular thiols; mitochondrial membrane depolarization | Anticancer [3] |
Heteroaromatic Ring A | Enhanced hydrogen bonding capacity; improved solubility | Antimicrobial [9] |
Heteroaromatic Ring B | Target-specific interactions (e.g., kinase inhibition) | Anticancer, antiviral [7] |
Ortho-hydroxyphenyl (Ring A) | Intramolecular H-bonding stabilizing conformation; antioxidant capacity | Neuroprotection [10] |
Pyrazole (Ring B) | Bioisosteric mimicry of phenyl; modulation of pharmacokinetics | Antidepressant, anti-inflammatory [1] [4] |
The pyrazole moiety (1,2-diazole) confers distinct advantages in drug design: Its nitrogen atoms act as hydrogen bond acceptors/donors, improving target binding, while its metabolic stability and moderate lipophilicity enhance pharmacokinetic profiles. Pyrazole-containing drugs demonstrate diverse therapeutic activities, including kinase inhibition (e.g., axitinib in cancer), serotonin receptor modulation (e.g., antidepressant effects), and ion channel regulation [4] [7]. Specifically, N1-alkylation (e.g., ethyl group in the target compound) increases blood-brain barrier permeability, crucial for central nervous system-active agents [1].
The ortho-hydroxyphenyl group contributes to pharmacological efficacy through: (1) Intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the s-cis conformation and influencing π-electron delocalization; (2) Free radical scavenging via phenolic proton donation, mitigating oxidative stress; and (3) Metal chelation potential for metalloenzyme targeting [10]. Hybridization of these motifs capitalizes on their complementary bioactivities—pyrazole’s affinity for neuronal targets and hydroxyphenyl’s neuroprotective effects—making them ideal components for antidepressant chalcone hybrids [1] [6].
Depression’s multifactorial etiology demands compounds modulating parallel pathways (e.g., monoamine reuptake, neuroinflammation, oxidative stress). Hybrid chalcones bridge this need by integrating pharmacophores with discrete activities into a single entity:
Table 2: Bioactive Hybrid Chalcones with Pyrazole/Hydroxyphenyl Components
Hybrid Structure | Biological Activities | Reference |
---|---|---|
Benzo[d][1,2,3]triazol-1-yl-pyrazolyl chalcone | SERT inhibition (docking score: −9.120); antidepressant in vivo | [1] |
Piperidinyl-pyrazolyl chalcone | Moderate SERT binding (docking score: −7.2); reduced immobility in FST | [1] |
1,2,3-Triazole-chalcone hybrids | Caspase-3 activation; cytotoxicity via mitochondrial apoptosis | [8] |
Quinolinyl-hydroxyphenyl chalcones | DNA intercalation; topoisomerase inhibition | [9] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: